In-Depth Technical Guide to 3-Aminobutanenitrile: Physical and Chemical Properties
In-Depth Technical Guide to 3-Aminobutanenitrile: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Aminobutanenitrile, a valuable chiral building block in organic synthesis. The document consolidates available data on its fundamental characteristics, including identification numbers, molecular structure, and key physical constants. Furthermore, it delves into the compound's reactivity and stability, offering insights for its application in research and development. This guide is intended to be a critical resource for professionals in the fields of chemistry and drug discovery, facilitating the effective use of 3-Aminobutanenitrile in the synthesis of complex molecules.
Introduction
3-Aminobutanenitrile, also known as β-aminobutyronitrile, is a bifunctional organic compound containing both a primary amine and a nitrile group. Its chiral center at the third carbon position makes it a valuable intermediate in the asymmetric synthesis of various pharmaceutical and biologically active compounds.[1] The hydrochloride salt of 3-Aminobutanenitrile is often preferred for storage and handling due to its enhanced stability compared to the free base.[2] This guide will focus on the properties of the free base, with relevant information on its hydrochloride salt where applicable.
Compound Identification and Molecular Structure
A clear identification of 3-Aminobutanenitrile is crucial for accurate research and sourcing. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | 3-aminobutanenitrile |
| CAS Number | 16750-40-6[3] |
| Molecular Formula | C₄H₈N₂[3][4] |
| Molecular Weight | 84.12 g/mol [4] |
| Canonical SMILES | CC(CC#N)N[3] |
| InChI | InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3[3] |
| InChIKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N[3] |
For the (S)-enantiomer:
| Identifier | Value |
|---|---|
| CAS Number | 679808-74-3[4] |
| Canonical SMILES | C--INVALID-LINK--N |
| InChI | InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m0/s1 |
| InChIKey | PPBSMPOYVPZOFM-BYPYZUCNSA-N |
For the (R)-enantiomer:
| Identifier | Value |
|---|---|
| CAS Number | Not readily available |
| Canonical SMILES | C--INVALID-LINK--N |
| InChI | InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m1/s1 |
| InChIKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N |
For the hydrochloride salt (racemic):
| Identifier | Value |
|---|---|
| CAS Number | 50840-31-8 |
| Molecular Formula | C₄H₉ClN₂ |
| Molecular Weight | 120.58 g/mol [5] |
Physical Properties
Experimentally determined physical property data for 3-Aminobutanenitrile is limited in the public domain. The following table includes a combination of experimental and predicted data to provide a comprehensive overview.
| Property | Value | Notes |
| Boiling Point | 186.5 ± 13.0 °C | Predicted |
| Density | 0.914 ± 0.06 g/cm³ | Predicted |
| pKa | 7.18 ± 0.10 | Predicted |
| Solubility | Good solubility in organic solvents such as ethanol (B145695) and acetone.[6] | For the hydrochloride salt |
| Appearance | White crystal | For the hydrochloride salt[6] |
Chemical Properties and Reactivity
The chemical behavior of 3-Aminobutanenitrile is dictated by the presence of the nucleophilic amine group and the electrophilic nitrile group.
-
Nucleophilicity of the Amine Group: The primary amine is a good nucleophile and a base. It readily reacts with acids to form ammonium (B1175870) salts, such as the hydrochloride salt. This is the basis for the common method of preparing the stable hydrochloride salt for storage.[2]
-
Reactivity of the Nitrile Group: The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
-
Stability: The free base of 3-Aminobutanenitrile is less stable than its hydrochloride salt, which is the preferred form for storage.[2]
Experimental Protocols
General Protocol for the Synthesis of 3-Aminobutanenitrile Hydrochloride from the Free Base:
A common method for preparing the more stable hydrochloride salt involves dissolving the 3-Aminobutanenitrile free base in a suitable organic solvent, such as ethanol or methanol.[2] Subsequently, hydrochloric acid (either as a gas or a concentrated aqueous solution) is carefully added to the solution. The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration and further purified by recrystallization.
Spectral Data
While specific spectral data for 3-Aminobutanenitrile is not widely published, the expected spectral characteristics can be predicted based on its structure.
Expected ¹H NMR Spectral Data:
-
A multiplet corresponding to the proton at the chiral center (C3).
-
A doublet for the methyl protons at C4.
-
A multiplet for the methylene (B1212753) protons at C2.
-
A broad singlet for the amine protons.
Expected ¹³C NMR Spectral Data:
-
A signal for the nitrile carbon (C1).
-
A signal for the methylene carbon (C2).
-
A signal for the methine carbon at the chiral center (C3).
-
A signal for the methyl carbon (C4).
Expected IR Spectral Data:
-
A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹.
-
N-H stretching vibrations for the primary amine, usually appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of 3-Aminobutanenitrile hydrochloride, based on the available information.
Caption: Generalized workflow for the synthesis of 3-Aminobutanenitrile HCl.
Conclusion
3-Aminobutanenitrile is a valuable chiral intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. This guide has summarized the currently available information on its physical and chemical properties. While there is a notable lack of experimentally determined data in the public domain, the provided information, including predicted values and general experimental approaches, serves as a useful starting point for researchers. Further investigation into the experimental determination of its physical properties and the development of detailed, optimized synthetic protocols would be of great benefit to the scientific community.
References
- 1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]
- 2. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]
- 3. Butyronitrile, 3-amino- | C4H8N2 | CID 123366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. angenechemical.com [angenechemical.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
